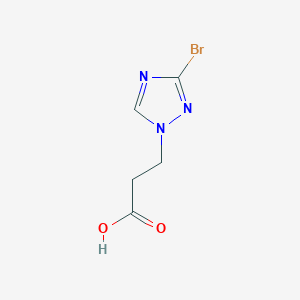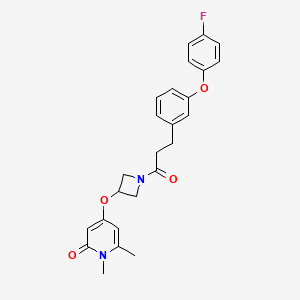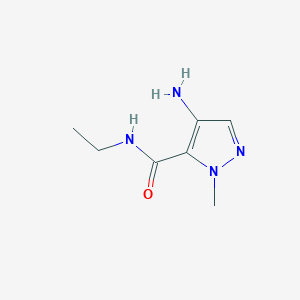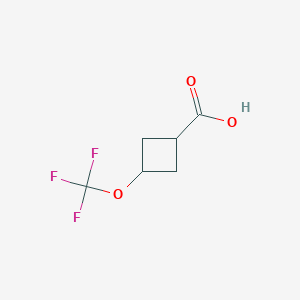
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 1773508-16-9 . It has a molecular weight of 184.11 and its IUPAC name is (1s,3s)-3-(trifluoromethoxy)cyclobutane-1-carboxylic acid . The compound is a yellow solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H7F3O3 . The InChI code for this compound is 1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4+ .Physical and Chemical Properties Analysis
“this compound” is a yellow solid . Its molecular weight is 184.11 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Expedient Synthesis of Cyclobutanecarboxylic Acids
A study outlines an efficient method for synthesizing cis- and trans-3-aminocyclobutanecarboxylic acids, starting from 1,1-cyclobutanedicarboxylic acid. The stereochemistry of these compounds was confirmed through spectroscopy, demonstrating the utility of cyclobutane derivatives in stereochemical investigations and synthesis (Radchenko et al., 2011).
Sustainable Materials Synthesis
Another study highlights the preparation of a cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid through a photocycloaddition reaction. This compound demonstrated significant stability and potential as a semirigid diacid building block for green polymer synthesis and material science applications, indicating the importance of cyclobutane derivatives in developing sustainable materials (Wang et al., 2018).
Drug Synthesis and Photoreaction Studies
Research on the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative for continuous photo flow chemistry showcases the role of cyclobutane derivatives in drug synthesis and photoreaction studies. This work emphasizes the application of cyclobutane structures in medicinal chemistry, particularly in the synthesis of biologically active compounds and material sciences (Yamashita et al., 2019).
Synthesis of Stereoselective and Functionalized Cyclobutanes
The stereocontrolled preparation of diversely tri-functionalized cyclobutanes from a protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid demonstrates the versatility of cyclobutane scaffolds in organic synthesis. This research illustrates the potential of cyclobutane derivatives for creating complex, multi-functionalized molecules, relevant in pharmaceuticals and advanced organic materials (Chang et al., 2019).
Propriétés
IUPAC Name |
3-(trifluoromethoxy)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYACEIXYASETJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247106-27-8 |
Source


|
| Record name | 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![({1-[(6-Chloropyridin-3-yl)sulfonyl]piperidin-4-yl}methyl)(methyl)(propan-2-yl)amine](/img/structure/B2771096.png)
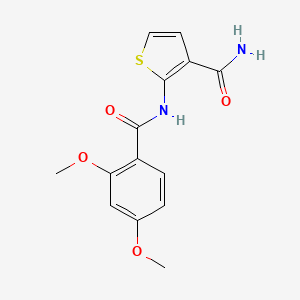

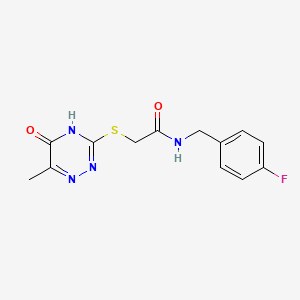
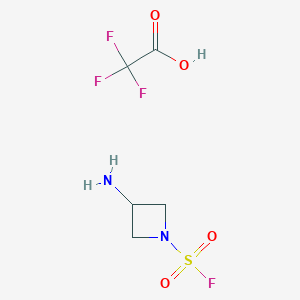
![N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2771104.png)
![3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2771106.png)
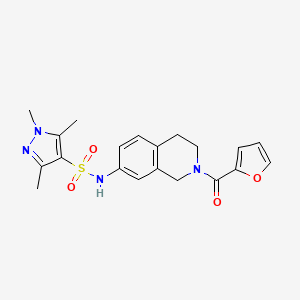
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)
![ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2771109.png)
